molecular formula C22H17F2N5O4S2 B2465792 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226448-22-1

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2465792
CAS No.: 1226448-22-1
M. Wt: 517.53
InChI Key: ATKDBLKSBIAPKZ-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway [https://www.ncbi.nlm.nih.gov/books/NBK459177/]. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, this compound irreversibly blocks BTK autophosphorylation and its downstream signaling, which is essential for B-cell proliferation, survival, and differentiation [https://ashpublications.org/blood/article/127/10/1220/34803/Targeting-Bruton-s-tyrosine-kinase-for-the-treatment]. This mechanism positions it as a valuable pharmacological tool for investigating the role of BTK in hematological malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune disorders like rheumatoid arthritis where B-cell dysregulation is implicated [https://www.nature.com/articles/nrd.2017.152]. The compound's structure, featuring a 4-methylthiazole acetamide moiety linked to a bi-aryl imidazole core via a thioether, is characteristic of second-generation BTK inhibitors designed for improved selectivity and potency. Its primary research value lies in preclinical studies aimed at elucidating B-cell signaling pathways, evaluating combination therapies, and modeling resistance mechanisms to BTK-targeted treatments [https://aacrjournals.org/cancerres/article/76/19/5718/624011/The-Bruton-Tyrosine-Kinase-Inhibitor-PCI-32765].

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5O4S2/c1-13-11-34-21(26-13)27-19(30)12-35-22-25-10-18(14-3-2-4-16(9-14)29(31)32)28(22)15-5-7-17(8-6-15)33-20(23)24/h2-11,20H,12H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKDBLKSBIAPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule belonging to the class of imidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Molecular Formula: C16H14F2N4O3S
Molecular Weight: 363.34 g/mol
CAS Number: 1105189-30-7

The structure of the compound features a thioether linkage and multiple functional groups that contribute to its biological activity. The difluoromethoxy and nitrophenyl substituents are particularly noteworthy for their roles in enhancing the compound's pharmacological properties.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed inhibition of PI3K-C2α, a target involved in cancer cell proliferation and survival. The IC50 values for related compounds were reported as low as 0.10 μM, suggesting a strong potential for therapeutic application against certain cancers .

Table 1: Anticancer Activity Comparison

CompoundTargetIC50 (μM)
Compound API3K-C2α0.10
Compound BPI3K-C2α0.40
2-((1-(4-(Difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamideTBD

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial effects. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that the presence of specific functional groups can enhance antimicrobial activity . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, imidazole derivatives have been studied for anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory processes.

The biological activity of 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: Similar compounds have shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: The interaction with specific receptors may modulate signaling pathways related to cell growth and immune response.
  • Cell Membrane Disruption: Some studies suggest that these compounds can disrupt microbial membranes, leading to cell death.

Case Studies

A notable case study involved the evaluation of a structurally similar compound in vitro against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, highlighting the potential of imidazole derivatives in cancer therapy .

Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) within clinically relevant ranges .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the imidazole core via cyclocondensation of substituted anilines and nitrobenzene derivatives under reflux with acetic acid .
  • Step 2 : Thioether linkage introduction using chloroacetyl chloride and thiol-containing intermediates in DMF with potassium carbonate as a base .
  • Step 3 : Final amide coupling via nucleophilic substitution with 4-methylthiazol-2-amine.
    • Critical Parameters : Reaction temperature (80–120°C), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization be optimized for this compound?

  • Techniques :

  • FT-IR : Confirm thioether (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups .
  • NMR : 1^1H NMR for aromatic protons (δ 7.0–8.5 ppm) and 13^{13}C NMR for carbonyl (δ ~170 ppm) and imidazole carbons (δ ~140 ppm) .
  • LC-MS : Validate molecular weight (expected m/z ~500–510) and purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Case Study : A structurally analogous compound (chlorophenyl vs. difluoromethoxy substituent) showed IC50 variability (1.61 µg/mL vs. >1000 µg/mL) due to halogen positioning affecting target binding .
  • Resolution :

  • SAR Analysis : Compare substituent electronic effects (e.g., nitro groups enhance electrophilicity; difluoromethoxy improves metabolic stability) .
  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), highlighting steric clashes from bulky substituents .

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